The compound 6-methyl-1H-pyrrolo[3,2-c]pyridine represents a structural motif present in various heterocyclic compounds that have garnered attention due to their biological activities. This analysis delves into the synthesis, mechanism of action, and applications of derivatives of this compound, as reported in recent research findings.
The applications of 6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives span across various fields, primarily in medicinal chemistry. The antibacterial properties of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives suggest their potential use as antibiotics, especially in the fight against drug-resistant bacterial strains1. The antitumor and antimicrobial activities of pyrrolo[3,4-c]pyridine-1,3-dione derivatives indicate their possible development into chemotherapeutic agents or antimicrobial drugs2.
In the field of photodynamic therapy, the pyrrolo[3',2':6,7]cyclohepta[1,2-b]pyridines with potent photo-antiproliferative activity could be explored as novel treatments for cancer. Their ability to selectively kill cancer cells upon light exposure makes them promising candidates for non-invasive and targeted cancer therapies3.
The synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridine can be achieved through several methods:
The molecular structure of 6-methyl-1H-pyrrolo[3,2-c]pyridine features a fused ring system comprising a pyrrole and a pyridine moiety. Key structural data include:
InChI=1S/C8H9N3/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,9H2,1H3
MNTCBIKDERKVMW-UHFFFAOYSA-N
This compound exhibits unique electronic properties due to its conjugated system, which can influence its reactivity in chemical reactions .
6-methyl-1H-pyrrolo[3,2-c]pyridine is involved in various chemical reactions:
The mechanism of action for 6-methyl-1H-pyrrolo[3,2-c]pyridine primarily involves its interaction with fibroblast growth factor receptors (FGFRs).
By inhibiting FGFRs, this compound can lead to reduced cell proliferation and induced apoptosis in certain cell types .
6-methyl-1H-pyrrolo[3,2-c]pyridine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
The scientific applications of 6-methyl-1H-pyrrolo[3,2-c]pyridine are extensive:
The core scaffold is defined by the International Union of Pure and Applied Chemistry (IUPAC) as 1H-pyrrolo[3,2-c]pyridine, where the pyridine nitrogen is positioned at the para site relative to the bridgehead carbon. Systematic numbering assigns the pyrrole nitrogen as position 1, with the pyridine ring spanning positions 2–7. The addition of a methyl substituent at carbon 6 yields the specific derivative 6-methyl-1H-pyrrolo[3,2-c]pyridine (molecular formula: C₈H₈N₂; molecular weight: 132.16 g/mol). Its canonical Simplified Molecular-Input Line-Entry System (SMILES) representation is CC1=CNC2=C1C=NC=C2, reflecting the methyl group at C6 and the [3,2-c] ring fusion [5] [9].
Isomeric differentiation is critical due to varying biological activities across the six possible pyrrolopyridine isomers [10]. The [3,2-c] isomer differs from pyrrolo[3,2-b]pyridine (1H-pyrrolo[3,2-b]pyridine) in ring connectivity: in the [3,2-c] system, the pyrrole's C3 bonds to the pyridine's C4, placing both nitrogens at opposite ring positions. In contrast, pyrrolo[3,2-b]pyridine fuses the pyrrole's C2 to the pyridine's C3, resulting in adjacent nitrogens [1] [3]. Such topological distinctions significantly impact electronic properties and molecular recognition.
Table 1: Key Structural Identifiers for 6-Methyl-1H-pyrrolo[3,2-c]pyridine
Property | Value/Descriptor |
---|---|
IUPAC Name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine |
CAS Registry Number | 22930-75-2 |
Molecular Formula | C₈H₈N₂ |
Molecular Weight | 132.16 g/mol |
SMILES | CC1=CNC2=C1C=NC=C2 |
Isomer Key Fusion Sites | Pyrrole C3 - Pyridine C4 |
Although single-crystal data for the base 6-methyl-1H-pyrrolo[3,2-c]pyridine is absent in the provided sources, crystallography of advanced derivatives reveals essential geometric features. A Mannich base analog (7k, C₂₃H₂₉ClN₄·2H₂O) demonstrates a nearly coplanar bicyclic system, with a dihedral angle of 1.2° between the pyrrole and pyridine rings. This planarity supports π-conjugation across the heterocycle, enhancing electronic delocalization. Key bond lengths include:
The methyl group at C6 exhibits a slight pyramidalization (bond angles: C5-C6-C7 = 122.5°), inducing steric perturbations without disrupting ring planarity. Hydrogen bonding involving N1 (pyrrolic NH) and water molecules stabilizes the crystal lattice, with N⋯O distances of 2.89 Å. Computational analyses of related chloro derivatives indicate electron density accumulation at N1 and the pyridinic nitrogen, correlating with nucleophilic reactivity at these sites [6] .
Table 2: Experimental Geometric Parameters from Crystallography
Parameter | Value | Role |
---|---|---|
N1-C2 Bond Length | 1.370 Å | Pyrrole-pyrrole linkage |
C5-C6-C7 Bond Angle | 122.5° | Methyl substituent distortion |
Dihedral Angle (Rings) | 1.2° | Near-perfect planarity |
N⋯O Hydrogen Bond | 2.89 Å | Lattice stabilization |
The pyrrolo[3,2-c]pyridine scaffold is pharmacologically distinguished from isomers by its nitrogen orientation and electron distribution. Unlike pyrrolo[3,2-b]pyridine (1,4-azaindole), where nitrogens are adjacent, the meta-orientation of nitrogens in [3,2-c] analogs reduces basicity at the pyridinic site. Nuclear magnetic resonance (NMR) chemical shifts highlight electronic differences: the C6 methyl signal in 6-methyl-1H-pyrrolo[3,2-c]pyridine resonates near δ 2.27 ppm, shielded relative to the analogous proton in pyrrolo[3,2-b]pyridine (δ 2.39 ppm), indicating altered ring currents [2] [9].
Bioactivity profiles further differentiate isomers. Pyrrolo[3,2-b]pyridine derivatives act as potent decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitors against Mycobacterium tuberculosis (MIC: ≤0.78 μg/mL for optimized compounds) [2]. In contrast, pyrrolo[3,2-c]pyridine Mannich bases show Gram-positive antibacterial activity but weaker antitubercular effects (MIC: ≥6.25 μg/mL) [8]. This divergence arises from target compatibility: DprE1 inhibition requires specific hydrogen-bonding motifs favored by [3,2-b]'s nitrogen alignment.
Table 3: Comparative Analysis of Key Pyrrolopyridine Isomers
Property | 6-Methyl-1H-pyrrolo[3,2-c]pyridine | Pyrrolo[3,2-b]pyridine (1,4-Azaindole) | Pyrrolo[2,3-b]pyridine (7-Azaindole) |
---|---|---|---|
Nitrogen Positions | N at 1 (pyrrolic), 4 (pyridinic) | N at 1 (pyrrolic), 2 (pyridinic) | N at 1 (pyrrolic), 3 (pyridinic) |
Ring Fusion Sites | Pyrrole C3 - Pyridine C4 | Pyrrole C2 - Pyridine C3 | Pyrrole C2 - Pyridine C3 |
Methyl ¹H NMR Shift (C6/analog) | δ 2.27 ppm | δ 2.39 ppm | δ 2.23 ppm |
Representative Bioactivity | Gram-positive antibacterial | Antitubercular (DprE1 inhibition) | Kinase inhibition (e.g., PAK1) |
Primary Therapeutic Role | Antimicrobial intermediates | Antitubercular lead candidates | Anticancer agents |
The [3,2-c] scaffold's nitrogen separation enhances suitability for targeting neural or metabolic enzymes (e.g., aldose reductase inhibition by pyrrolo[3,4-c]pyridines [10]), whereas adjacent-nitrogen isomers like [3,2-b] excel in targeting bacterial cell wall biosynthesis. Such structure-activity relationships underscore the significance of isomeric precision in drug design.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7